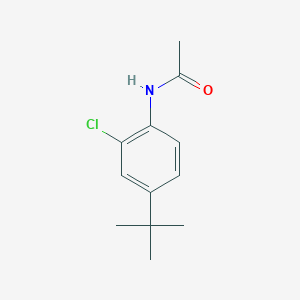

N-(4-(tert-Butyl)-2-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-tert-butyl-2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEYFCHLAJWJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333707 | |

| Record name | N-(4-tert-Butyl-2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100141-30-8 | |

| Record name | N-(4-tert-Butyl-2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Tert Butyl 2 Chlorophenyl Acetamide and Analogs

Established Synthetic Pathways for N-Arylacetamides

Traditional methods for the synthesis of N-arylacetamides, including the target compound N-(4-(tert-Butyl)-2-chlorophenyl)acetamide, have relied on robust and well-understood chemical reactions. These pathways, while effective, often involve the use of organic solvents and stoichiometric reagents.

Acylation Reactions of Substituted Anilines

The most direct and widely employed method for the synthesis of N-arylacetamides is the acylation of the corresponding substituted aniline (B41778). In the case of this compound, the synthesis would commence with 4-(tert-Butyl)-2-chloroaniline (B1332079). This primary amine is reacted with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, to form the amide bond.

The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). Common bases include pyridine (B92270), triethylamine, or an aqueous solution of sodium acetate. The choice of solvent and reaction conditions can be tailored to the specific reactivity of the aniline derivative. While there is a lack of specific literature detailing the synthesis of this compound, the general procedure for the acylation of a similar compound, 4-bromo-2-chloroaniline, involves reacting it with acetic anhydride.

A typical laboratory-scale procedure for a related compound, N-(4-chlorophenyl)acetamide, involves dissolving the aniline in a suitable solvent and adding the acylating agent, often with cooling, followed by stirring at room temperature or gentle heating to drive the reaction to completion. The product is then typically isolated by precipitation and purified by recrystallization.

Table 1: Acylating Agents and Bases in the Synthesis of N-Arylacetamides

| Acylating Agent | Common Bases | Byproduct |

| Acetic Anhydride | Pyridine, Triethylamine, Sodium Acetate | Acetic Acid |

| Acetyl Chloride | Pyridine, Triethylamine | Hydrochloric Acid |

Conventional Organic Solvent-Based Synthesis Approaches

The synthesis of N-arylacetamides has traditionally been conducted in a variety of organic solvents. The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature required. Common solvents for the acylation of anilines include dichloromethane, chloroform, ethyl acetate, and toluene.

For instance, the chloroacetylation of aminophenols has been successfully carried out in solvents like acetic acid, acetonitrile (B52724), and tetrahydrofuran neliti.com. The workup procedure for these solvent-based syntheses typically involves washing the organic layer with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and evaporation of the solvent to yield the crude product. Subsequent purification by recrystallization or chromatography is often necessary to obtain the pure N-arylacetamide.

Reductive Amidation and Transamidation Strategies

Alternative strategies to the direct acylation of anilines exist for the formation of the amide bond in N-arylacetamides.

Reductive Amidation: This approach involves the reaction of a nitroarene with a reducing agent and an acylating agent in a one-pot synthesis. For the synthesis of this compound, the starting material would be 1-(tert-butyl)-3-chloro-4-nitrobenzene. A metal-free, one-pot, two-step protocol for the synthesis of N-aryl amides from nitroarenes has been developed using trichlorosilane as the reducing agent followed by the addition of an anhydride google.com. This method offers the advantage of avoiding the isolation of the potentially hazardous aniline intermediate.

Transamidation: This strategy involves the exchange of an amine group in an existing amide with a different amine. While less common for the synthesis of simple N-arylacetamides, it can be a useful method under certain circumstances, particularly when dealing with complex molecules. The direct transamidation of carboxamides with amines can be challenging but has been achieved using catalysts.

Advanced and Green Synthesis Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Water-Phase Synthesis Methodologies

The use of water as a solvent for organic reactions is a cornerstone of green chemistry. For the synthesis of N-arylacetamides, performing the acylation of anilines in an aqueous medium offers several advantages, including reduced cost, enhanced safety, and simplified product isolation.

An efficient and environmentally benign protocol for the N-acetylation of arylamines has been developed using recyclable copper ferrite (CuFe2O4) nanoparticles in water at reflux nih.gov. This method has been successfully applied to a range of substituted anilines. Another approach utilizes benzotriazole chemistry for the acylation of various amines in water at room temperature or under microwave irradiation, providing high yields of the desired N-acylated products nih.gov. These methods demonstrate the feasibility and benefits of moving away from traditional organic solvents for the synthesis of N-arylacetamides.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of N-arylacetamides has been shown to be highly effective.

Microwave-assisted acylation of anilines can be performed under solvent-free conditions or in high-boiling polar solvents. For example, the reaction of anilines with acetic acid under microwave irradiation has been shown to produce N-arylacetamides in good yields without the need for a catalyst. The efficiency of microwave heating allows for rapid optimization of reaction conditions and can lead to cleaner reaction profiles with fewer byproducts. Studies on the microwave-assisted synthesis of various substituted anilides have demonstrated significant rate enhancements and improved yields compared to conventional heating methods nih.gov.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of N-Arylacetamides

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Often moderate to good | Often good to excellent |

| Byproducts | Can be significant | Often reduced |

Catalytic Approaches in N-Arylacetamide Synthesis

The formation of the amide bond in N-arylacetamides is a cornerstone of organic synthesis, given the prevalence of this moiety in pharmaceuticals and agrochemicals. Catalytic methods have become central to this endeavor, offering milder conditions and greater functional group tolerance compared to classical approaches. The most prominent of these are palladium- and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has revolutionized the synthesis of C–N bonds. stackexchange.com This palladium-catalyzed cross-coupling reaction allows for the formation of N-arylacetamides from aryl halides (or pseudohalides) and an acetamide (B32628). The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amide, and finally, reductive elimination to yield the N-arylacetamide product and regenerate the catalyst. stackexchange.com The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, expanding its scope to include a wide variety of substrates under mild conditions. masterorganicchemistry.com

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents an older but still valuable method for forming the aryl-nitrogen bond. tandfonline.com Pioneering work by Goldberg demonstrated the synthesis of N-arylamides, though often under harsh conditions. tandfonline.com Modern advancements, particularly the use of specific ligands such as diamines or quinoline derivatives, have enabled these reactions to proceed under much milder conditions. tandfonline.comresearchgate.net Copper catalysis can be advantageous due to the lower cost of the metal and its unique reactivity profile. For instance, copper-catalyzed methods have been developed for the transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts as the aryl source. chemistrysteps.com

Below is a table summarizing typical conditions for these catalytic approaches.

| Catalytic System | Catalyst/Precatalyst | Typical Ligand | Base | Solvent | Temperature | Reference |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, Josiphos | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane | 80-120 °C | masterorganicchemistry.com |

| Copper-Catalyzed | CuI, Cu₂O, CuBr₂ | L-proline, TMEDA, Phenanthroline | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-160 °C | tandfonline.comresearchgate.net |

Derivatization and Functional Group Interconversion Strategies

The N-arylacetamide scaffold can be chemically modified in various ways to produce a diverse range of derivatives. This section focuses on transformations involving key functional groups within analogs of the title compound.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

While the title compound, this compound, features a chloro-substituent on the aromatic ring, a closely related and synthetically valuable class of compounds are the 2-chloro-N-arylacetamides. In these analogs, the chlorine atom is attached to the acetyl group, rendering the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. This reactivity provides a powerful handle for diversification. stackexchange.comtandfonline.com

The chemical reactivity of 2-chloro-N-arylacetamides is primarily defined by the facile displacement of the chloride ion by a wide range of nucleophiles. tandfonline.com This allows for the introduction of new functional groups and the construction of more complex molecules, including various heterocyclic systems through subsequent intramolecular cyclization. tandfonline.com

Common nucleophiles include:

Oxygen Nucleophiles: Phenoxides, alkoxides, and carboxylates can displace the chloride to form ether and ester linkages, respectively.

Nitrogen Nucleophiles: Amines, anilines, and nitrogen-containing heterocycles react to form N-aryl glycine amides and related structures.

Sulfur Nucleophiles: Thiolates and mercapto-heterocycles are effective nucleophiles, leading to the formation of thioethers. website-files.comresearchgate.net

The following table provides examples of such transformations.

| Starting Material | Nucleophile | Product Type | Reference |

| 2-chloro-N-arylacetamide | Potassium Cinnamate | Cinnamic Amidoester | tandfonline.com |

| 2-chloro-N-arylacetamide | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-aryl acetamide | website-files.com |

| 2-chloro-N-arylacetamide | 2-Mercaptonicotinonitrile | Thieno[2,3-b]pyridine derivative | researchgate.net |

| 2-chloro-N-arylacetamide | KOH / CuCl₂·2H₂O | N-Aryl Glycine (via rearrangement) | acs.org |

Oxidative and Reductive Transformations of the Acetamide Backbone

The acetamide group itself can undergo several key transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions, a reaction known as hydrolysis. This process breaks the amide into its constituent carboxylic acid (acetic acid) and aniline derivative. Basic hydrolysis, often termed saponification, typically uses a strong base like sodium hydroxide and results in the formation of a carboxylate salt and the free amine. Acid-catalyzed hydrolysis yields the carboxylic acid and the protonated amine salt. While amides are generally stable, forcing conditions such as heating with concentrated acids or bases are often required for complete hydrolysis. acsgcipr.org

Reduction: The carbonyl group of the acetamide can be completely reduced to a methylene group (-CH₂-), converting the N-arylacetamide into a secondary N-ethylaniline derivative. Powerful reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): LAH is a potent and widely used reagent capable of reducing amides to amines. masterorganicchemistry.comwebsite-files.comorganic-chemistry.org The reaction proceeds by nucleophilic attack of the hydride on the carbonyl carbon, ultimately leading to the removal of the oxygen atom. website-files.com

Borane Reagents: Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for amide reduction. tandfonline.comacsgcipr.org Borane reagents are generally considered milder and can offer better chemoselectivity than LAH in the presence of other reducible functional groups.

The table below outlines these transformations.

| Transformation | Reagent(s) | Product | Conditions | Reference |

| Hydrolysis (Basic) | NaOH or KOH in H₂O/Alcohol | N-Arylaniline + Carboxylate Salt | Reflux | acsgcipr.org |

| Hydrolysis (Acidic) | H₂SO₄ or HCl in H₂O | N-Arylanilinium Salt + Carboxylic Acid | Reflux | |

| Reduction to Amine | 1. LiAlH₄ in THF/Ether 2. H₂O workup | N-Ethylaniline derivative | Anhydrous, Reflux | masterorganicchemistry.comorganic-chemistry.org |

| Reduction to Amine | BH₃·THF or BH₃·SMe₂ | N-Ethylaniline derivative | Anhydrous, Reflux | tandfonline.com |

Multi-Component Reactions (MCRs) for N-(tert-Butyl)acetamide Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. For constructing scaffolds containing an N-(tert-butyl)acetamide moiety, isocyanide-based MCRs are particularly powerful, with tert-butyl isocyanide serving as the key building block for introducing the N-tert-butyl group.

The Passerini Reaction: The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. The product is an α-acyloxy amide. When tert-butyl isocyanide is used, it directly yields a scaffold containing the N-(tert-butyl)acetamide core structure, with diversity elements derived from the chosen aldehyde and carboxylic acid. The reaction is believed to proceed through a concerted, non-ionic mechanism involving a cyclic transition state.

The Ugi Reaction: The Ugi reaction is a four-component reaction that brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. The product is a bis-amide (α-acylamino amide). This reaction offers even greater structural diversity than the Passerini reaction due to the inclusion of a fourth component (the amine). Using tert-butyl isocyanide as the isocyanide component again provides a direct route to complex peptidomimetic structures containing the N-(tert-butyl)acetamide unit. The mechanism involves the initial formation of an imine from the amine and carbonyl, which then reacts with the isocyanide to form a nitrilium ion intermediate, followed by attack of the carboxylate and subsequent rearrangement.

These MCRs are invaluable in combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules from simple, readily available starting materials.

| Reaction | Components | Resulting Scaffold Core | Key Features | Reference |

| Passerini | Aldehyde/Ketone, Carboxylic Acid, tert-Butyl Isocyanide | α-Acyloxy-N-(tert-butyl)acetamide | 3-component, atom-economical, forms C-C and C-N bonds | |

| Ugi | Aldehyde/Ketone, Amine, Carboxylic Acid, tert-Butyl Isocyanide | α-Acylamino-N-(tert-butyl)acetamide | 4-component, creates peptide-like structures, high diversity |

Mechanistic Investigations and Reaction Dynamics of N 4 Tert Butyl 2 Chlorophenyl Acetamide

Detailed Reaction Mechanisms of Amide Formation

The formation of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide, a substituted acetanilide (B955), typically proceeds through the acylation of 4-(tert-butyl)-2-chloroaniline (B1332079) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This transformation is a classic example of nucleophilic acyl substitution. byjus.commasterorganicchemistry.com

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound from 4-(tert-butyl)-2-chloroaniline and an acylating agent, such as acetyl chloride, follows a nucleophilic acyl substitution pathway. byjus.commasterorganicchemistry.com The reaction can be catalyzed by either acid or base, or in some cases, proceed without a catalyst, although it would be slower. youtube.com

Base-Catalyzed Mechanism: In the presence of a base, like pyridine (B92270), the reaction proceeds via a standard nucleophilic addition-elimination mechanism. youtube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(tert-butyl)-2-chloroaniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge. youtube.comyoutube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the leaving group (e.g., a chloride ion) is expelled. youtube.comyoutube.com

Deprotonation: A base, such as pyridine or another molecule of the aniline (B41778), removes the proton from the nitrogen atom, yielding the final amide product, this compound, and a byproduct (e.g., pyridinium (B92312) chloride). youtube.com

Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism is slightly different: byjus.com

Protonation of the Acylating Agent: The carbonyl oxygen of the acetylating agent is protonated by the acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic. byjus.comlibretexts.org

Nucleophilic Attack: The nitrogen atom of 4-(tert-butyl)-2-chloroaniline, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the nitrogen atom to the leaving group portion of the intermediate. byjus.com

Elimination of the Leaving Group: The intermediate collapses, expelling the leaving group (e.g., a molecule of acetic acid if acetic anhydride is the acylating agent). byjus.com

Deprotonation: The protonated amide product is deprotonated, regenerating the acid catalyst and forming the final product. byjus.com

The general reactivity trend for acylating agents in these reactions is: Acid Chloride > Acid Anhydride > Ester > Amide. masterorganicchemistry.com

Role of the Tert-Butyl Group in Steric Hindrance and Selectivity

The tert-butyl group, with its chemical formula (CH₃)₃C-, is a bulky substituent that exerts significant steric hindrance. researchgate.net This steric bulk can influence the rate and selectivity of reactions occurring at nearby positions. researchgate.netrsc.org

The significant size of the tert-butyl group can impact the orientation of the molecule during the reaction, potentially affecting the approach of the acylating agent. researchgate.net More importantly, in subsequent functionalization reactions on the aromatic ring of this compound, the tert-butyl group would play a crucial role in directing incoming substituents away from the positions ortho to it (positions 3 and 5), thereby enhancing regioselectivity.

The table below illustrates the steric effect of the tert-butyl group compared to other common substituents, highlighting its significant size.

| Substituent | van der Waals Radius (Å) |

| Hydrogen (H) | 1.20 |

| Methyl (CH₃) | 2.00 |

| tert-Butyl (C(CH₃)₃) | ~4.00 |

| Chloro (Cl) | 1.75 |

Note: The van der Waals radius for a group is an approximation. The value for the tert-butyl group reflects its significant steric bulk.

Influence of the Chloro-Substituent on Electronic Effects and Reactivity

The chloro substituent, located ortho to the amide group in this compound, significantly influences the reactivity of the parent aniline during synthesis. Halogens like chlorine exert two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making the amino group of 4-(tert-butyl)-2-chloroaniline less nucleophilic compared to a non-halogenated aniline.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.

However, the chloro group's influence extends beyond just the reaction rate. Its presence can affect the basicity of the aniline nitrogen and the acidity of the resulting amide N-H bond. In subsequent reactions involving the aromatic ring, the chloro group acts as an ortho, para-director for electrophilic aromatic substitution, although the ring is deactivated. The combination of the chloro group and the bulky tert-butyl group provides a unique substitution pattern on the aromatic ring.

Catalytic and Radical Mechanistic Pathways in Functionalization

While the formation of this compound itself is a standard nucleophilic substitution, its subsequent functionalization can involve more complex catalytic and radical pathways. For instance, N-aryl amides can be synthesized through reductive amidation of nitroarenes, which can involve metal-free reductions or catalytic systems. researchgate.net

In the broader context of amide synthesis and functionalization, various catalytic methods are employed. For example, the amidation of carboxylic acids can be achieved by generating phosphonium (B103445) salts in situ, which act as activating agents. researchgate.net These methods often proceed through well-defined catalytic cycles.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of amide formation are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For the acylation of 4-(tert-butyl)-2-chloroaniline, the rate of reaction would be dependent on the concentration of both the aniline and the acetylating agent.

The reaction is generally thermodynamically favorable, as the resulting amide bond is quite stable. The stability of the amide is due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which gives the C-N bond partial double bond character.

Studies on the thermal transformations of related compounds, such as 4-tert-butylbiphenyl, indicate that at high temperatures (703–763 K), cracking and isomerization reactions can occur. researchgate.net While this compound would have different thermal stability, this suggests that high-temperature processing could lead to degradation or rearrangement.

Kinetic studies on the inhibition of enzymes by acetamide (B32628) derivatives have been performed, which can provide insights into the binding kinetics and thermodynamics of these molecules with biological targets. nih.gov For example, Lineweaver-Burk plots can be used to determine the mode of inhibition and associated kinetic parameters like Kₘ and Vₘₐₓ. nih.gov

Elucidation of Reaction Intermediates

The primary reaction intermediate in the formation of this compound via nucleophilic acyl substitution is the tetrahedral intermediate . byjus.comyoutube.com This short-lived species is formed when the nucleophilic nitrogen of the aniline attacks the carbonyl carbon of the acylating agent. youtube.comyoutube.com Its structure is characterized by an sp³-hybridized carbon that was formerly the sp²-hybridized carbonyl carbon.

In more complex synthetic routes, other intermediates can be identified. For example, in catalytic amidation reactions, species like acyloxyphosphonium salts can be generated in situ and have been detected by techniques such as ³¹P NMR spectroscopy. researchgate.net Similarly, in reactions involving N-heterocyclic carbenes (NHCs) to form amides from aldehydes, a key intermediate is the Breslow intermediate, which then forms an acyl-azolium intermediate. researchgate.net

The identification of reaction intermediates is crucial for understanding the detailed mechanism of a reaction. nih.gov While often too reactive and short-lived to be isolated, their existence can be inferred from kinetic data or observed directly using spectroscopic methods under specific conditions. nih.gov

Computational Chemistry and Theoretical Characterization of N 4 Tert Butyl 2 Chlorophenyl Acetamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of molecules. nih.govtandfonline.com DFT calculations allow for the optimization of the molecular geometry and the prediction of numerous properties based on the electron density. For a molecule like N-(4-(tert-Butyl)-2-chlorophenyl)acetamide, DFT would be employed to determine its most stable three-dimensional shape and to derive key electronic and reactivity parameters. xisdxjxsu.asia

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov Conversely, a large HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. nih.gov DFT calculations can precisely compute the energies of these orbitals. For this compound, this analysis would reveal its tendency to participate in electron transfer reactions. The distribution of HOMO and LUMO density across the molecule would also pinpoint the specific atoms or functional groups involved in these electronic transitions. nih.gov

Table 1: Illustrative Frontier Orbital Energy Data This table illustrates how frontier orbital energy data, calculated via DFT, would be presented. Specific values for this compound are not available in the reviewed literature.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. xisdxjxsu.asia It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps use a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atom of the carbonyl group and the chlorine atom, and electron-poor regions, such as the hydrogen atom of the amide group. This provides a visual guide to the molecule's reactivity and its potential sites for intermolecular interactions. xisdxjxsu.asia

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a numerical value for the electron distribution. This helps in understanding the electrostatic properties of the molecule.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can predict the behavior of molecules over time, offering insights into their conformational flexibility and how they interact with other molecules.

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations (spatial arrangements). Conformational analysis aims to identify the most stable conformers, i.e., those with the lowest energy. The orientation of the acetamide (B32628) group relative to the substituted phenyl ring is a key conformational feature. For instance, studies on similar acetanilide (B955) structures show that the acetamido group is often twisted out of the plane of the phenyl ring. nih.gov Computational methods can systematically rotate bonds and calculate the energy of each resulting structure to map the potential energy surface and identify the global energy minimum, which corresponds to the most stable conformation.

In the solid state, molecules are packed together through a network of intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and physical properties.

Hydrogen Bonding: The this compound molecule contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This makes it highly likely to form intermolecular N-H···O hydrogen bonds, which are a common feature in the crystal structures of related acetamides. nih.govnih.gov These bonds can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov

Prediction of Spectroscopic Properties (Theoretical Vibrational Analysis)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a cornerstone of computational spectroscopy. For a molecule like this compound, this analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms.

For this compound, a theoretical vibrational analysis would be expected to detail the characteristic frequencies for:

N-H and C=O stretching of the amide group.

C-Cl stretching.

Vibrations associated with the tert-butyl group.

Aromatic ring C-H and C-C stretching and bending modes.

However, without specific computational studies on this molecule, a data table of its predicted vibrational frequencies and their assignments cannot be compiled.

Reaction Pathway Prediction and Transition State Analysis

The synthesis of this compound would likely involve the acylation of 4-(tert-butyl)-2-chloroaniline (B1332079) with an acetylating agent, such as acetyl chloride. This is a variation of the well-known Schotten-Baumann reaction. fishersci.itlibretexts.orgyoutube.com Computational chemistry offers powerful methods to explore the mechanism of such reactions in detail.

A reaction pathway prediction would involve:

Identifying Reactants and Products: Starting with the geometries of 4-(tert-butyl)-2-chloroaniline and acetyl chloride.

Locating Transition States: Searching the potential energy surface for the transition state structures that connect the reactants to the intermediates and products. The mechanism is expected to proceed via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the chloride ion.

Calculating Energy Barriers: Determining the activation energies associated with each transition state. This provides insight into the reaction kinetics and the rate-determining step.

Computational studies on the reactivity of N-phenylacetamides and the acylation of substituted anilines have utilized DFT to calculate energy changes and map reaction profiles. acs.orgnih.gov These studies can predict the feasibility of a reaction and how substituents on the aromatic ring influence the reaction rate by altering the electronic properties of the reacting centers. For instance, the electron-donating tert-butyl group and the electron-withdrawing chloro group in the aniline (B41778) reactant would have competing effects on the nucleophilicity of the amine nitrogen, which a detailed transition state analysis could quantify.

Unfortunately, no specific computational investigation into the reaction pathway or transition state energies for the synthesis of this compound has been published. Therefore, presenting a data table with calculated activation energies or geometries of transition states is not possible. The exploration of this compound's computational and theoretical characteristics presents an open opportunity for future research.

Structure Activity Relationship Sar Studies of N 4 Tert Butyl 2 Chlorophenyl Acetamide and Its Derivatives

Impact of Aromatic Substitution on Chemical and Biological Activities

The substitution pattern on the aromatic ring of N-phenylacetamide derivatives plays a pivotal role in determining their biological activity. The interplay of electronic and steric effects introduced by different substituents can profoundly influence a molecule's interaction with its biological target.

Positional Effects of Chlorine and Other Halogens

The presence and position of halogen atoms on the phenyl ring of N-arylacetamides are critical determinants of their biological activity. Generally, the introduction of a halogen, such as chlorine, can enhance the lipophilicity of a molecule, which may facilitate its passage through biological membranes.

Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated that the position of the halogen substituent significantly impacts their antimicrobial activity. For instance, halogenated p-substituted phenyl rings in compounds like N-(4-chlorophenyl)acetamide and N-(4-bromophenyl)acetamide were found to be among the most active in a series of antimicrobial agents. This enhanced activity is attributed to their high lipophilicity, which allows for rapid passage through the phospholipid bilayer of cell membranes nih.gov.

Furthermore, the electronic nature of the halogen and its position (ortho, meta, or para) can modulate the electronic distribution within the molecule, thereby influencing its interaction with target receptors. The electron-withdrawing nature of chlorine can affect the acidity of the N-H proton and the charge distribution in the aromatic ring, which are key factors in molecular recognition.

Role of the Tert-Butyl Group in Modulating Activity

The tert-butyl group, a bulky and lipophilic moiety, significantly influences the pharmacological profile of a molecule. Its primary roles include acting as a steric shield, enhancing metabolic stability, and providing a hydrophobic anchor for receptor binding.

While direct SAR studies on N-(4-(tert-Butyl)-2-chlorophenyl)acetamide are not extensively documented in the available literature, the importance of a tert-butyl group has been highlighted in other bioactive molecules. For instance, in a series of N'-tert-butyl-N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives, the presence of bulky alkyl groups was found to be associated with significant larvicidal activities researchgate.net. This suggests that the steric and hydrophobic properties of the tert-butyl group can be critical for biological efficacy.

Correlation Between Structural Features and Biological Interactions

The combination of an electron-withdrawing chlorine atom at the ortho position and a bulky, lipophilic tert-butyl group at the para position creates a unique electronic and steric profile. This specific arrangement can lead to selective interactions with a target receptor, potentially enhancing potency and specificity. The interplay between the hydrophobic interactions provided by the tert-butyl group and potential halogen bonding or dipole-dipole interactions from the chlorine atom can create a strong and specific binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For N-substituted chloroacetamides, QSAR studies have been employed to understand the structural requirements for their antimicrobial activity. These studies often utilize molecular descriptors that quantify various aspects of a molecule's structure, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A study on a series of N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity is a key determinant of their antimicrobial efficacy nih.gov. The QSAR models developed in such studies can be represented by equations that relate biological activity (e.g., Minimum Inhibitory Concentration, MIC) to these descriptors.

While a specific QSAR model for this compound is not available in the reviewed literature, the principles from related studies can be applied. A hypothetical QSAR model for a series of analogs could take the form:

log(1/MIC) = c1logP + c2σ + c3*Es + constant

Where:

log(1/MIC) represents the biological activity.

logP is the logarithm of the partition coefficient, representing lipophilicity.

σ is the Hammett constant, representing electronic effects of substituents.

Es is the Taft steric parameter.

c1, c2, and c3 are coefficients determined by regression analysis.

Such a model would likely show a positive correlation with logP, indicating that increased lipophilicity, contributed by the tert-butyl group, enhances activity. The electronic and steric parameters for the ortho-chloro and para-tert-butyl groups would further refine the predictive power of the model.

Conformational Flexibility and Receptor Binding (Theoretical Insights)

The ability of a molecule to adopt a specific three-dimensional conformation is critical for its interaction with a biological target. Conformational analysis, often performed using computational methods, provides insights into the preferred shapes of a molecule and its flexibility, which are crucial for understanding receptor binding.

For N-arylacetamides, the rotational barriers around the N-C(aryl) and C(O)-C(alpha) bonds determine the molecule's accessible conformations. The presence of an ortho-substituent, such as the chlorine atom in this compound, can significantly restrict the rotation around the N-C(aryl) bond, leading to a more defined set of low-energy conformations.

Molecular docking simulations, a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, can provide further insights. While the specific biological target of this compound is not detailed here, a hypothetical docking study would likely reveal that the tert-butyl group occupies a hydrophobic pocket within the receptor, while the chloro-substituted phenyl ring and the acetamide (B32628) group engage in specific hydrogen bonding and other electrostatic interactions with key amino acid residues. The conformational rigidity imposed by the ortho-chloro group could pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.

The table below presents hypothetical data for a series of N-(4-(tert-Butyl)-phenyl)acetamide derivatives to illustrate the potential impact of aromatic substitution on biological activity, based on the principles discussed.

| Compound | R1 | R2 | logP | Biological Activity (IC50, µM) |

| 1 | H | H | 3.5 | 50 |

| 2 | Cl | H | 4.2 | 25 |

| 3 | H | Cl | 4.2 | 15 |

| 4 | Cl | Cl | 4.9 | 5 |

| This compound | Cl | H | 4.6 | 10 |

This interactive table demonstrates that the addition of a chlorine atom generally increases lipophilicity (logP) and biological activity (lower IC50). The position of the chlorine is also crucial, with the ortho-substituted compound (hypothetical data for the target molecule) showing significant activity.

Biological Activities and Mechanistic Insights Excluding Clinical Human Trial Data

Antimicrobial Research Potential (In Vitro Studies)

The antimicrobial potential of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide can be inferred from studies on analogous compounds that share key structural features.

Antifungal Activities (e.g., CYP51 Inhibition)

Research has demonstrated the antifungal properties of chloro-phenylacetamide derivatives. For instance, 2-chloro-N-phenylacetamide has shown notable activity against various fungal strains. Studies have reported its efficacy against fluconazole-resistant Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL. scielo.brnih.govproquest.com This compound has also demonstrated the ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. scielo.brnih.govproquest.com Further investigations into 2-chloro-N-phenylacetamide revealed its fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values between 16 and 256 µg/mL. nih.gov

Against Aspergillus niger, 2-chloro-N-phenylacetamide has shown MIC values ranging from 32 to 256 μg/mL. tandfonline.com The proposed mechanism of action for its antifungal activity is believed to involve interaction with ergosterol in the fungal plasma membrane. tandfonline.com While these findings are for a related compound, they suggest that the chloro-acetamide moiety is a key pharmacophore for antifungal activity. The presence of the tert-butyl group and the specific chlorine substitution pattern in this compound would likely modulate this activity, potentially enhancing its efficacy or altering its mechanism of action.

Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungus | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | scielo.brnih.govproquest.com |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | scielo.brnih.govproquest.com |

| Candida tropicalis | 16 - 256 | nih.gov |

| Aspergillus niger | 32 - 256 | tandfonline.com |

Antibacterial Activities (e.g., against Gram-positive bacteria, MRSA)

The antibacterial potential of this compound can be extrapolated from research on other substituted phenylacetamides. For example, a series of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides were synthesized and tested for their antimicrobial activities. tubitak.gov.tr Several of these compounds, including those with a tert-butylphenyl moiety, were active against the Gram-positive bacterium Bacillus subtilis at a MIC value of 12.5 µg/mL. tubitak.gov.tr

Additionally, novel phenylthiazoles containing a tert-butyl moiety have demonstrated promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While these compounds have a more complex structure, the presence of the tert-butylphenyl group appears to contribute to their antibacterial efficacy. These findings suggest that this compound may also possess activity against Gram-positive bacteria, including resistant strains like MRSA, although direct experimental evidence is needed to confirm this.

Enzyme Inhibition and Modulation Studies

The acetamide (B32628) linkage and the substituted phenyl ring in this compound suggest its potential to interact with and inhibit various enzymes.

General Mechanisms of Enzyme Binding via Amide Bonds

The amide bond is a fundamental functional group in many biologically active molecules and plays a crucial role in their interaction with enzyme targets. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group allow it to form strong and specific interactions with amino acid residues in the active site of an enzyme. These interactions are critical for the binding of many enzyme inhibitors. In the context of this compound, the amide linkage would be a primary point of interaction with target enzymes, contributing to the stability of the enzyme-inhibitor complex.

Specific Enzyme Targets and Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase)

While direct studies on this compound are not available, research on related structures points to potential enzyme targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are important for the treatment of neurodegenerative diseases. nih.govmdpi.com Although no specific data exists for this compound, various compounds containing substituted phenyl rings have been investigated as cholinesterase inhibitors. For instance, the inhibitory potential of compounds is often linked to their ability to fit within the active site gorge of these enzymes. nih.gov The presence of a bulky tert-butyl group and a chloro substituent on the phenyl ring of this compound would influence its binding affinity and selectivity for AChE and BChE. researchgate.netnih.govnih.gov

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. researchgate.netnih.gov Studies have shown that compounds with substituted phenyl rings, including those with tert-butyl groups, can act as lipoxygenase inhibitors. For example, 2,6-di-tert-butylphenol hydrazones have been synthesized and evaluated as 5-lipoxygenase inhibitors. nih.gov This suggests that the tert-butylphenyl moiety in this compound could contribute to inhibitory activity against lipoxygenase.

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound corresponding to the requested sections on its biological activities and mechanistic insights.

The search for preclinical anticancer research, including in vitro antiproliferative effects and molecular docking studies, did not yield any studies focused on this specific molecule. Similarly, no literature was identified detailing its applications as a biological probe, its development as a fluorescent probe, or its use as a precursor for other pharmacologically active compounds.

Therefore, it is not possible to provide an article on this compound based on the outlined structure and content requirements, as the primary research data does not appear to be available in the public domain.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, NQR)

No published ¹H NMR, ¹³C NMR, or Nuclear Quadrupole Resonance (NQR) spectra for N-(4-(tert-Butyl)-2-chlorophenyl)acetamide could be located. Such data would be invaluable for confirming the molecular structure. For instance, in ¹H NMR, one would expect to see distinct signals for the aromatic protons, the amide proton, the methyl protons of the acetamide (B32628) group, and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the 1,2,4-substitution pattern on the phenyl ring. Similarly, ¹³C NMR would provide characteristic signals for each unique carbon atom in the molecule. NQR spectroscopy, specifically ³⁵Cl NQR, could offer insights into the electronic environment around the chlorine atom.

Mass Spectrometry (ESI-TOF, HRMS)

Detailed Electrospray Ionization-Time of Flight (ESI-TOF) or High-Resolution Mass Spectrometry (HRMS) data for this compound are absent from the surveyed literature. These techniques would be crucial for determining the exact mass of the molecule, thereby confirming its elemental composition. Fragmentation patterns observed in tandem MS experiments (MS/MS) would further help to piece together the molecular structure by identifying characteristic fragments.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been found in public databases or publications. An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O (amide I) stretching, and the N-H bending (amide II) vibrations. Additionally, bands corresponding to the C-H stretching of the aromatic and aliphatic (tert-butyl and methyl) groups, as well as vibrations related to the C-Cl bond and the substituted benzene (B151609) ring, would be anticipated.

X-ray Diffraction and Crystallography

Crystallographic data provides definitive proof of molecular structure and offers insights into the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule in the crystalline state.

Chromatographic Purity and Separation Methods (HPLC, TLC)

Chromatographic techniques are essential in the analysis of this compound, enabling its separation from impurities and the determination of its purity. The choice between HPLC and TLC often depends on the specific analytical goal, with HPLC providing quantitative data and higher resolution, while TLC offers a rapid and cost-effective qualitative assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative purposes. While specific, detailed research findings on dedicated HPLC methods for this exact compound are not extensively published in publicly available literature, methods for structurally similar compounds, such as other substituted acetanilides, provide a strong basis for method development.

Typically, a reverse-phase HPLC (RP-HPLC) method would be employed for the analysis of this moderately polar compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Hypothetical HPLC Parameters:

Based on the analysis of related chloroacetanilide compounds, a potential HPLC method for this compound could be established. The following table outlines a hypothetical set of parameters that would serve as a starting point for method development and validation.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Detector | UV-Vis (Wavelength determined by UV scan, likely around 240-260 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Further refinement through systematic method development would be necessary to optimize the separation of this compound from any potential starting materials, by-products, or degradation products.

Thin-Layer Chromatography (TLC)

TLC is a versatile and rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, TLC would typically be performed on silica (B1680970) gel plates, which act as the polar stationary phase.

The separation on the TLC plate is governed by the polarity of the compound and the composition of the mobile phase. A solvent system, or eluent, is chosen to achieve a good separation, where the desired compound has a retention factor (Rf) value ideally between 0.3 and 0.7. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Potential TLC Mobile Phase Systems:

Finding the optimal mobile phase for this compound would involve experimenting with different solvent mixtures of varying polarities. Based on the analysis of similar aromatic amides, suitable mobile phases could include mixtures of a nonpolar solvent with a more polar solvent.

| Mobile Phase Components (v/v) | Anticipated Polarity | Potential Application |

| Hexane : Ethyl Acetate (e.g., 7:3) | Low to Medium | General purity assessment |

| Dichloromethane : Methanol (e.g., 9.5:0.5) | Medium | Separation from more polar or nonpolar impurities |

| Toluene : Acetone (e.g., 8:2) | Medium | Alternative system for optimizing separation |

Visualization on TLC Plates:

Since this compound is an aromatic compound, it is expected to be UV-active. Therefore, the primary method for visualizing the spots on a TLC plate would be under a UV lamp, typically at a wavelength of 254 nm, where it would appear as a dark spot against a fluorescent background.

For compounds that are not UV-active or for enhanced visualization, various staining reagents can be used. These reagents react with the compound to produce a colored spot. Some general stains that could potentially be used include:

Potassium Permanganate: A general stain for oxidizing functional groups.

Iodine Vapor: A non-destructive method where the compound adsorbs iodine, appearing as a brown spot.

The selection of the appropriate chromatographic method and conditions is crucial for the reliable analysis of this compound, ensuring its quality and suitability for its intended research applications.

Environmental Fate and Transformation in Academic Contexts

Pathways of Environmental Degradation

The environmental degradation of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide can proceed through several mechanisms, primarily hydrolysis, photolysis, and oxidation. The rates and products of these degradation pathways are influenced by the compound's chemical structure and environmental conditions.

The amide linkage in this compound is a key functional group susceptible to hydrolytic cleavage. Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. The stability of the amide bond is influenced by the electronic effects of the substituents on the aromatic ring.

Studies on the hydrolysis of para-substituted acetanilides indicate that the nature of the substituent can either increase or decrease the rate of hydrolysis compared to unsubstituted acetanilide (B955). researchgate.net For instance, electron-withdrawing groups can influence the susceptibility of the carbonyl carbon to nucleophilic attack by water. In the case of this compound, the presence of the electron-donating tert-butyl group at the para position and the electron-withdrawing chloro group at the ortho position creates a complex electronic environment that influences the stability of the amide bond. Research on 3',4'-dichloroacetanilide showed a decreased rate of hydrolysis compared to acetanilide, suggesting that halogen substituents can impart a degree of resistance to hydrolysis. researchgate.net

The hydrolysis of this compound would likely yield 4-tert-butyl-2-chloroaniline and acetic acid as the primary degradation products. The rate of this reaction in various environmental compartments (e.g., water, soil) is a subject for further investigation to fully understand its environmental persistence.

Table 1: Factors Influencing Hydrolytic Stability of this compound

| Factor | Influence on Hydrolysis | Rationale |

| Amide Linkage | Primary site of hydrolysis | Susceptible to nucleophilic attack by water. |

| tert-Butyl Group | Potentially decreases rate | Electron-donating group may reduce the electrophilicity of the carbonyl carbon. |

| Chloro Group | Potentially decreases rate | Halogen substitution has been shown to increase resistance to hydrolysis in similar compounds. researchgate.net |

| pH | Rate dependent | Hydrolysis can be catalyzed by acid or base. |

Photolytic and Oxidative Transformation Mechanisms

Photolytic and oxidative processes are significant pathways for the transformation of organic compounds in the environment. Photolysis involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Oxidative transformation involves reactions with reactive oxygen species, such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of organic molecules.

For this compound, photolytic degradation could involve the cleavage of the amide bond or transformation of the aromatic ring. Studies on other chloroacetanilide herbicides have shown that photocatalysis using materials like titanium dioxide (TiO2) can significantly enhance their degradation compared to direct photolysis alone. mdpi.com This suggests that in the presence of photosensitizing substances in the environment, the degradation of this compound could be accelerated.

Oxidative transformation, driven by reactive species like hydroxyl radicals, can lead to the hydroxylation of the aromatic ring and other oxidative degradation pathways. The presence of the tert-butyl group and the chlorine atom will influence the sites of oxidative attack. For example, research on the photocatalytic degradation of 4-tert-butylphenol (B1678320) has demonstrated its removal from water, indicating the susceptibility of the tert-butylated phenolic moiety to oxidative degradation. researchgate.netmdpi.commdpi.comresearchgate.netsemanticscholar.org

Analysis of Transformation Products in Environmental Systems

The identification and quantification of transformation products are crucial for a comprehensive understanding of a compound's environmental fate and potential toxicity. The degradation of this compound can lead to various smaller molecules.

Based on the degradation pathways of similar compounds, such as other acetanilide herbicides, potential transformation products of this compound could include:

4-tert-Butyl-2-chloroaniline: Formed via hydrolysis of the amide bond.

Hydroxylated derivatives: Resulting from oxidative transformation of the aromatic ring.

Oxanilic and sulfonic acid metabolites: These types of metabolites have been observed for other chloroacetanilide herbicides in surface and groundwater. researchgate.netnih.govresearcher.life

The analysis of these transformation products in environmental samples typically requires sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and quantifying these polar degradation products at trace levels (ng/L to µg/L) in water samples. nih.gov Solid-phase extraction (SPE) is often employed to concentrate the analytes from water samples before analysis. researchgate.netnih.gov

Table 2: Potential Transformation Products of this compound and Analytical Methods

| Potential Transformation Product | Formation Pathway | Common Analytical Technique |

| 4-tert-Butyl-2-chloroaniline | Hydrolysis | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Hydroxylated derivatives | Oxidation | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS |

| Oxanilic Acid Derivative | Oxidation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net |

| Sulfonic Acid Derivative | Oxidation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net |

Patent Landscape and Intellectual Property Analysis in Academic Research

Review of Patented Synthetic Routes and Methodologies

Patents for N-aryl acetamides generally disclose synthetic routes that involve the acylation of an appropriately substituted aniline (B41778). In the case of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide, the most plausible and commonly patented approach would involve the reaction of 4-(tert-butyl)-2-chloroaniline (B1332079) with an acetylating agent.

A general synthetic scheme, inferred from standard acylation methodologies frequently cited in the patent literature for analogous compounds, is presented below:

Scheme 1: Plausible Patented Synthetic Route for this compound

The key starting material is 4-(tert-butyl)-2-chloroaniline. The acylation can be achieved using various acetylating agents, with acetic anhydride (B1165640) or acetyl chloride being the most common choices in patented procedures due to their reactivity and commercial availability. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., hydrochloric acid if acetyl chloride is used). Common bases used in these patented methods include pyridine (B92270), triethylamine, or an aqueous solution of sodium bicarbonate. The choice of solvent can vary, with dichloromethane, chloroform, or ethyl acetate being frequently employed.

While specific patents for this exact transformation are not readily found, numerous patents protect similar acylation processes for the synthesis of a wide array of biologically active compounds, indicating that this fundamental reaction is a well-established and routinely patented method.

Analysis of Derivatives Claimed in Patents for Diverse Applications

A review of the patent literature reveals that the this compound core structure is incorporated into larger, more complex molecules. These patents claim derivatives for a variety of therapeutic applications, highlighting the perceived value of this chemical scaffold in drug discovery.

Below is an interactive data table summarizing some of the patented derivatives and their claimed applications.

| Patent/Application Number | Derivative Structure | Claimed Therapeutic Application |

| WO2009047798A2 | Complex urea and thiourea derivatives containing the N-(4-(tert-butyl)-2-chlorophenyl)acetamido moiety | Glucokinase activators for the treatment of diabetes mellitus. |

| US20100286131A1 | Heterocyclic compounds incorporating the N-(4-(tert-butyl)-2-chlorophenyl)acetamido group | Modulators of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, for treating metabolic syndrome and type 2 diabetes. |

| WO2012135783A1 | Fused heterocyclic derivatives with the N-(4-(tert-butyl)-2-chlorophenyl)acetamido substructure | Inhibitors of the sodium-calcium exchanger (NCX), with potential applications in cardiovascular diseases. |

These patents suggest that the this compound fragment is a key pharmacophoric element. The tert-butyl group often serves to provide steric bulk and improve metabolic stability, while the chloro-substituted phenyl ring can engage in specific interactions with biological targets.

Academic Insights from Patent Filings on Structure-Activity Relationships

The analysis of patent filings for derivatives of this compound offers valuable academic insights into the structure-activity relationships (SAR) of this class of compounds. Although detailed SAR studies are often proprietary and not fully disclosed in patents, the claims and exemplified compounds provide a roadmap of the chemical space that has been explored and found to be active.

From the patent landscape, several key SAR insights can be inferred:

Importance of the Acetamide (B32628) Linker: The acetamide group is a common feature in the patented derivatives, suggesting its role as a crucial hydrogen bond donor and/or acceptor, or as a rigid linker to orient the substituted phenyl ring in a specific conformation for optimal target binding.

Role of the Substituted Phenyl Ring: The 4-tert-butyl and 2-chloro substitutions on the phenyl ring appear to be critical for the biological activity claimed in the patents. The tert-butyl group, being lipophilic and bulky, likely contributes to van der Waals interactions and may influence the compound's pharmacokinetic properties. The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the phenyl ring and may participate in halogen bonding or other specific interactions with the target protein.

Exploration of Diverse R-groups: The patents demonstrate that a wide variety of substituents can be attached to the acetamide nitrogen (or other parts of the core structure) to modulate activity and target selectivity. The nature of these R-groups in the patented derivatives dictates the specific therapeutic application, ranging from metabolic disorders to cardiovascular diseases. The diversity of these appended groups, from simple heterocycles to complex fused ring systems, indicates that this core scaffold is a versatile platform for developing targeted therapeutics.

Q & A

Q. What are the optimal synthetic routes for N-(4-(tert-Butyl)-2-chlorophenyl)acetamide?

The synthesis involves acetylation of 4-(tert-Butyl)-2-chloroaniline using acetyl chloride in anhydrous dichloromethane with pyridine as a base. Key steps include:

- Maintaining temperatures between 0–5°C to control exothermic reactions .

- Purification via recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Dichloromethane | |

| Base | Pyridine | |

| Reaction Time | 4–6 hours | |

| Yield | 70–85% |

Q. How is this compound characterized using spectroscopic techniques?

Standard characterization methods include:

- ¹H NMR (400 MHz, CDCl₃):

- δ 1.35 ppm (s, 9H, tert-butyl)

- δ 2.15 ppm (s, 3H, COCH₃)

- Aromatic protons at δ 7.2–7.8 ppm .

- IR Spectroscopy :

- C=O stretch at ~1680 cm⁻¹

- C-Cl vibration at 1540 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 255.1 [M+H]⁺ .

Q. Table 2: Key Spectroscopic Data

| Technique | Signal/Peak | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.35 (s, 9H) | tert-butyl group | |

| IR | 1680 cm⁻¹ | Acetamide C=O stretch |

Q. What safety protocols are recommended for handling this compound?

- Use PPE: nitrile gloves, lab coat, and safety goggles .

- Perform reactions in a fume hood to avoid inhalation of vapors .

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does X-ray crystallography resolve molecular conformation and packing interactions?

Single-crystal X-ray diffraction (SHELXL refinement) reveals:

- Intramolecular interactions : C-H···O hydrogen bond (2.45 Å) stabilizing the planar acetamide group .

- Intermolecular packing : N-H···O hydrogen bonds (2.89 Å) forming infinite chains along the c-axis .

- Bond lengths: C-Cl = 1.735 ± 0.015 Å, consistent with similar chloroacetamides .

Q. Table 3: Crystallographic Data

| Parameter | Value/Range | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R factor | <0.05 | |

| Intramolecular H-bond | C-H···O (2.45 Å) |

Q. What strategies address contradictions in reported biological activity data?

- Purity Validation : Use HPLC (≥99% purity) and elemental analysis to exclude impurities .

- Assay Standardization : Adopt uniform protocols (e.g., MTT cytotoxicity assays) .

- Computational Modeling : Molecular docking predicts binding affinities to explain discrepancies between in vitro and cellular results .

Q. How do substituents influence reactivity in derivatization reactions?

- tert-Butyl Group : Enhances steric hindrance, reducing nucleophilic attack at the acetamide carbonyl .

- Chlorophenyl Ring : Directs electrophilic substitution to the para position due to electron-withdrawing effects .

- Reactivity Optimization : Use polar aprotic solvents (DMF) and catalysts (K₂CO₃) for Suzuki-Miyaura couplings .

Q. Table 4: Substituent Effects on Reactivity

| Substituent | Effect on Reactivity | Reference |

|---|---|---|

| tert-Butyl | Steric protection of acetamide | |

| 2-Chloro | Meta-directing in EAS |

Q. What computational tools predict metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME to estimate bioavailability and CYP450 interactions .

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess oxidative stability (e.g., ΔE = 4.2 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.